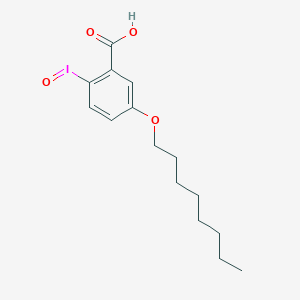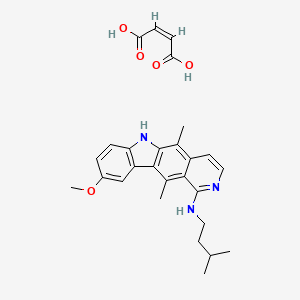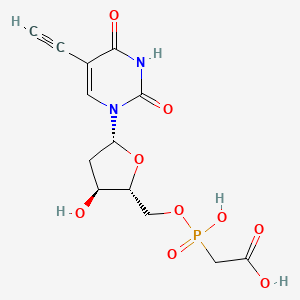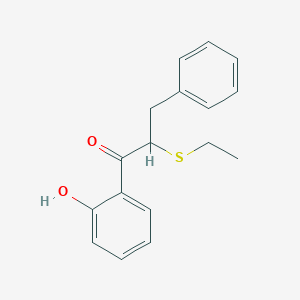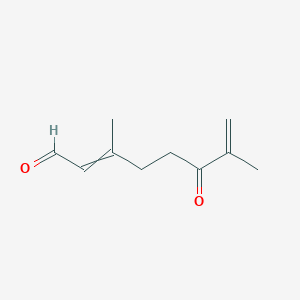
3,7-Dimethyl-6-oxoocta-2,7-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-6-oxoocta-2,7-dienal, also known as β-Citral or Neral, is an organic compound with the molecular formula C10H16O. It is a type of aldehyde and is one of the two isomers of citral, the other being geranial. This compound is known for its lemon-like odor and is commonly found in the essential oils of various plants, including lemongrass and lemon myrtle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-6-oxoocta-2,7-dienal can be synthesized through several methods. One common synthetic route involves the oxidation of geraniol or nerol, which are alcohols derived from essential oils. The oxidation process typically uses reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the acid-catalyzed isomerization of citral. This method involves the use of acidic catalysts such as sulfuric acid or phosphoric acid to convert citral into its isomeric forms, including neral .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-6-oxoocta-2,7-dienal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products Formed
Oxidation: this compound can be oxidized to form 3,7-dimethyl-6-oxo-octanoic acid.
Reduction: Reduction can yield 3,7-dimethyl-6-octen-1-ol.
Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-6-oxoocta-2,7-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the flavor and fragrance industry due to its lemon-like odor
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-6-oxoocta-2,7-dienal involves its interaction with various molecular targets and pathways. It can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. In terms of its anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines and enzymes. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geranial (3,7-Dimethyl-2,6-octadienal): Another isomer of citral with a similar structure but different spatial arrangement.
Citronellal (3,7-Dimethyloct-6-en-1-al): A related compound with a similar lemon-like odor but different chemical properties.
Linalool (3,7-Dimethylocta-1,6-dien-3-ol): An alcohol with a similar structure but different functional group.
Uniqueness
3,7-Dimethyl-6-oxoocta-2,7-dienal is unique due to its specific isomeric form, which gives it distinct chemical and physical properties. Its lemon-like odor and its presence in essential oils make it particularly valuable in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
115433-62-0 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3,7-dimethyl-6-oxoocta-2,7-dienal |
InChI |
InChI=1S/C10H14O2/c1-8(2)10(12)5-4-9(3)6-7-11/h6-7H,1,4-5H2,2-3H3 |
InChI-Schlüssel |
LXIPGUNSTUEJPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)CCC(=CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


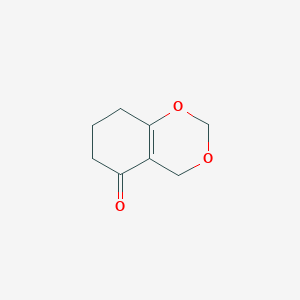
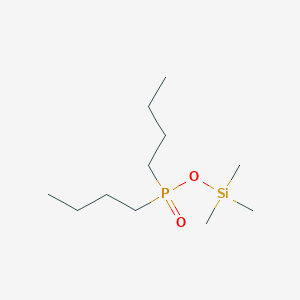
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
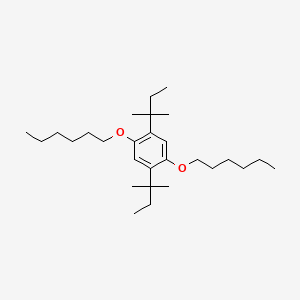
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
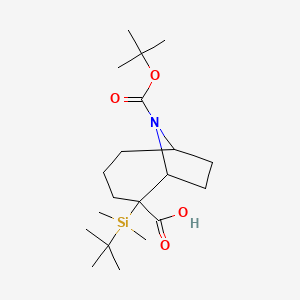
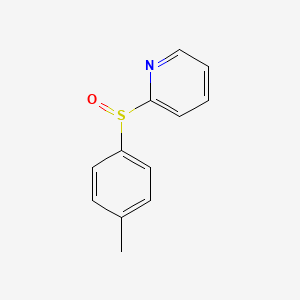
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)
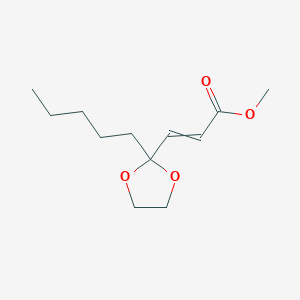
![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
